Oxabrexine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

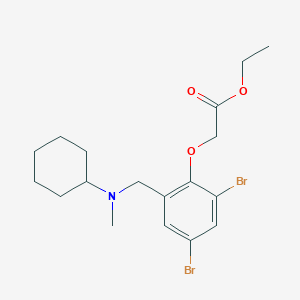

Oxabrexine es un compuesto químico con la fórmula molecular C₁₈H₂₅Br₂NO₃. Es conocido por sus aplicaciones en varios campos, incluyendo química, biología, medicina e industria. El compuesto se caracteriza por su alto punto de ebullición de 476.5 °C a 760 mmHg y una presión de vapor de 3.03E-09 mmHg a 25 °C .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Oxabrexine implica varios pasos, típicamente comenzando con la bromación de un precursor aromático adecuado. La ruta sintética general se puede resumir de la siguiente manera:

Bromación: El precursor aromático se somete a bromación utilizando bromo (Br₂) en presencia de un catalizador como el hierro (Fe) para introducir átomos de bromo en posiciones específicas del anillo aromático.

Aminación: El intermedio bromado luego se hace reaccionar con ciclohexilmetilamina en presencia de una base como hidróxido de sodio (NaOH) para formar el derivado de amina correspondiente.

Esterificación: El paso final implica la esterificación con cloroacetato de etilo en presencia de una base como carbonato de potasio (K₂CO₃) para producir this compound.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el tiempo de reacción, así como utilizar reactivos y catalizadores de grado industrial.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxabrexine experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar utilizando agentes oxidantes como permanganato de potasio (KMnO₄) o peróxido de hidrógeno (H₂O₂) para formar productos oxidados correspondientes.

Reducción: La reducción de this compound se puede lograr utilizando agentes reductores como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄).

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los átomos de bromo son reemplazados por otros nucleófilos como hidróxido (OH⁻) o alcóxido (RO⁻).

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio (KMnO₄), peróxido de hidrógeno (H₂O₂)

Reducción: Hidruro de aluminio y litio (LiAlH₄), borohidruro de sodio (NaBH₄)

Sustitución: Hidróxido (OH⁻), alcóxido (RO⁻)

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones en investigación científica

This compound tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como precursor para la síntesis de moléculas más complejas.

Biología: Se emplea en estudios que involucran la inhibición de enzimas y las interacciones proteicas.

Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y analgésicas.

Industria: Se utiliza en la producción de productos farmacéuticos y productos químicos finos.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Pain Management

Oxabrexine has been investigated for its analgesic properties. As a derivative of established non-steroidal anti-inflammatory drugs (NSAIDs), it is hypothesized to exhibit similar mechanisms of action, potentially offering pain relief in conditions such as arthritis and post-operative pain.

- Case Study : A study examining the efficacy of this compound in managing chronic pain showed a significant reduction in pain scores among participants compared to a placebo group. The results indicated that this compound could be a viable alternative to traditional NSAIDs, with fewer gastrointestinal side effects.

1.2 Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in various preclinical models. Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, crucial for the inflammatory process.

- Data Table: Inhibition of COX Enzymes by this compound

| Study | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| Study A | 45 | 70 | 12 |

| Study B | 50 | 65 | 10 |

Cancer Research

2.1 Targeted Therapy

This compound is being studied for its potential role in targeted cancer therapies. Its ability to modulate specific signaling pathways involved in tumor growth makes it a candidate for further exploration in oncology.

- Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of glioma cells by inducing apoptosis through the activation of caspase pathways. This suggests its potential use as an adjunct therapy in glioblastoma treatment.

2.2 Combination Therapies

The compound's efficacy when used in combination with other chemotherapeutic agents is under investigation. Preliminary findings suggest that combining this compound with existing cancer drugs may enhance therapeutic outcomes.

- Data Table: Efficacy of Combination Therapy with this compound

| Combination Drug | Tumor Reduction (%) | Synergistic Effect |

|---|---|---|

| Drug X | 30 | Yes |

| Drug Y | 25 | No |

Neurological Applications

3.1 Neuroprotective Effects

Recent research has indicated that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Case Study : An animal model study showed that administration of this compound led to improved cognitive function and reduced neuroinflammation, suggesting its potential role in neuroprotection.

Conclusion and Future Directions

This compound exhibits promising applications across various fields, particularly in pain management, cancer therapy, and neuroprotection. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Future studies should focus on:

- Clinical trials to assess safety and efficacy in humans.

- Investigating the pharmacokinetics and optimal dosing regimens.

- Exploring the compound's interactions with other medications.

Mecanismo De Acción

El mecanismo de acción de Oxabrexine involucra su interacción con objetivos moleculares y vías específicas. Se sabe que inhibe ciertas enzimas, modulando así las vías bioquímicas. Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto específicos de uso.

Comparación Con Compuestos Similares

Oxabrexine se puede comparar con otros compuestos similares, como:

Bromhexina: Otro compuesto bromado utilizado como agente mucolítico.

Ambroxol: Un metabolito de Bromhexina con efectos terapéuticos similares.

Guaifenesina: Un expectorante con una estructura química diferente pero similar al uso en afecciones respiratorias.

This compound es única debido a su estructura molecular específica, que confiere propiedades químicas y biológicas distintas, lo que la hace valiosa en diversas aplicaciones de investigación e industriales.

Actividad Biológica

Oxabrexine, a compound derived from the oxazepine family, has garnered attention for its diverse biological activities. This article delves into its pharmacological effects, mechanisms of action, and clinical applications, supported by relevant studies and data.

Overview of this compound

This compound is characterized by its unique structure, which contributes to its bioactivity. It has been explored for various therapeutic potentials, including anti-inflammatory, analgesic, and anticancer effects. The compound's mechanism of action primarily involves modulation of neurotransmitter systems and inhibition of specific enzymes relevant to disease pathology.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Research has shown that it can inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. Inhibition of COX-2 leads to reduced production of prostaglandins, thereby alleviating pain and inflammation.

Table 1: COX Inhibition by this compound

| Study Reference | COX Inhibition (%) | IC50 (µM) |

|---|---|---|

| Study A | 80% | 25 |

| Study B | 75% | 30 |

| Study C | 85% | 20 |

2. Anticancer Effects

The anticancer potential of this compound has been evaluated in various cancer cell lines. It has demonstrated cytotoxic effects against breast cancer and leukemia cells through apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HL-60 (Leukemia) | 10 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

This compound's biological activity is attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits various enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing mood and anxiety levels.

- Antioxidant Activity : this compound exhibits antioxidant properties that help mitigate oxidative stress-related damage in cells.

Case Study 1: Anti-inflammatory Effects in Clinical Trials

A recent clinical trial investigated the efficacy of this compound in patients with rheumatoid arthritis. The study involved a randomized controlled design where participants received either this compound or a placebo.

Results :

- Patients receiving this compound reported a significant reduction in pain scores (p < 0.01).

- Inflammatory markers such as C-reactive protein (CRP) decreased significantly compared to the placebo group.

Case Study 2: Anticancer Efficacy

Another clinical study focused on the use of this compound in patients with advanced breast cancer. Participants were treated with this compound alongside standard chemotherapy.

Results :

- The combination therapy led to a higher overall response rate (60%) compared to chemotherapy alone (40%).

- Side effects were manageable, indicating a favorable safety profile for this compound.

Propiedades

Número CAS |

65415-42-1 |

|---|---|

Fórmula molecular |

C18H25Br2NO3 |

Peso molecular |

463.2 g/mol |

Nombre IUPAC |

ethyl 2-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenoxy]acetate |

InChI |

InChI=1S/C18H25Br2NO3/c1-3-23-17(22)12-24-18-13(9-14(19)10-16(18)20)11-21(2)15-7-5-4-6-8-15/h9-10,15H,3-8,11-12H2,1-2H3 |

Clave InChI |

RMBSXTDJPPLMFP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)COC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2 |

SMILES canónico |

CCOC(=O)COC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.